molecular formula C15H14O4 B13677244 Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate

Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate

Cat. No.: B13677244
M. Wt: 258.27 g/mol
InChI Key: ODIKBGUBHPENDQ-UHFFFAOYSA-N
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Description

Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group attached to the naphthalene ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate typically involves the reaction of 6-methoxy-2-naphthaldehyde with methyl chloroacetate in the presence of a base such as sodium methoxide. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(6-Methoxy-2-naphthyl)-2-oxopropanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

methyl 3-(6-methoxynaphthalen-2-yl)-2-oxopropanoate

InChI

InChI=1S/C15H14O4/c1-18-13-6-5-11-7-10(3-4-12(11)9-13)8-14(16)15(17)19-2/h3-7,9H,8H2,1-2H3

InChI Key

ODIKBGUBHPENDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)C(=O)OC

Origin of Product

United States

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